molecular formula C6H4ClN3 B1265687 1-Azido-4-chlorobenzene CAS No. 3296-05-7

1-Azido-4-chlorobenzene

Cat. No. B1265687
CAS RN: 3296-05-7
M. Wt: 153.57 g/mol
InChI Key: HZVGOEUGZJFTNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azobenzenes, which includes compounds like 1-Azido-4-chlorobenzene, involves classical methods such as the azo coupling reaction, the Mills reaction, and the Wallach reaction. These methods have been pivotal in the development of azo compounds for various applications, notably in the chemical industry and as dyes due to their efficient cis-trans isomerization under appropriate radiation (E. Merino, 2011).

Molecular Structure Analysis

Studies on azobenzenes bearing silyl, germyl, and stannyl groups at the 2-position have contributed to understanding the molecular structure of related compounds. X-ray crystallographic analysis has established the crystal structures of these azobenzenes, providing insight into the structural aspects of 1-Azido-4-chlorobenzene and similar compounds (N. Kano, F. Komatsu, T. Kawashima, 2001).

Chemical Reactions and Properties

The chemical reactions and properties of azobenzene derivatives, including those similar to 1-Azido-4-chlorobenzene, are significantly influenced by their azo group and substituents. For instance, azobenzenes undergo cis-trans isomerization when exposed to light of appropriate wavelengths, a property that is fundamental to their application in molecular devices and functional materials. The addition of different substituents can alter their photochemical behavior and isomerization mechanisms (H. Bandara, S. Burdette, 2012).

Physical Properties Analysis

The physical properties of azobenzenes, such as solubility, thermal stability, and phase behavior, are closely related to their molecular structure. Compounds like 1-Azido-4-chlorobenzene, with specific functional groups and substituents, exhibit unique physical characteristics that can be tailored for specific applications. For example, the presence of azo groups and chlorine substituents can influence the mesogenic properties and photosensitivity of the compounds, as shown in studies on bent-core liquid crystals (Zelong Zhang, Jinying Lu, D. Yan, Zhiyong Zhang, 2021).

Scientific Research Applications

In addition, it has been used in a specific scientific experiment titled "Consecutive Tandem Cycloaddition between Nitriles and Azides; Synthesis of 5-Amino-1H-[1,2,3]-triazoles" .

  • Synthesis of Azides from Alcohols : 1-Azido-4-chlorobenzene can be used in the synthesis of azides from alcohols . This process involves stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The azide functional group is versatile and is a convenient source of amines, which are common in natural products as well as pharmaceutical heterocycles .

  • Chemical Building Block : 1-Azido-4-chlorobenzene is used as a building block in the synthesis of new organic compounds. It is used in the synthesis of a wide range of organic compounds such as polymers, pharmaceuticals, and agrochemicals.

  • Chemical Solution : 1-Azido-4-chlorobenzene is available as a solution in tert-butyl methyl ether . This solution can be used in various chemical reactions and syntheses .

  • Cycloaddition Reactions : 1-Azido-4-chlorobenzene can be used in cycloaddition reactions with electron-deficient alkenes in deep eutectic solvents . This process can lead to the formation of a series of highly substituted 2-pyrazolines . The reaction outcomes can vary depending on the alkene employed, and triazolines, triazoles or enaminones can be formed as major products .

  • Friedel Crafts Acylation and Alkylation : 1-Azido-4-chlorobenzene can be used in Friedel Crafts acylation and alkylation . The azide on 1-Azido-4-chlorobenzene acts as an electron withdrawing group, which is beneficial in these reactions .

Safety And Hazards

1-Azido-4-chlorobenzene is classified as Acute Tox. 4 Oral - Flam. Liq. 2 - Skin Irrit. 2. It is toxic if swallowed and causes eye, skin, and respiratory tract irritation. Excessive exposure may cause liver and kidney damage .

properties

IUPAC Name

1-azido-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGOEUGZJFTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Record name 4-Chlorophenyl azide
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Chlorophenyl_azide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186612
Record name Benzene, 1-azido-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-chlorobenzene

CAS RN

3296-05-7
Record name Benzene, 1-azido-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-chlorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
BY Kara, B Kılbaş, H Göksu - New Journal of Chemistry, 2016 - pubs.rsc.org
… In the reduction processes, 1-azido-4-chlorobenzene was utilized as a substrate in order to optimize the … Table 1 Optimization reactions for the reduction of 1-azido-4-chlorobenzene a …
Number of citations: 15 pubs.rsc.org
SJ Yan, YJ Liu, YL Chen, L Liu, J Lin - Bioorganic & medicinal chemistry …, 2010 - Elsevier
… 15b HKAs have been reacted with 1-azido-4-nitrobenzene at room temperature to synthesize N-aryl 1,2,3-triazole 5, 15c while other azid-obenzes such as 1-azido-4-chlorobenzene, 1-…
Number of citations: 154 www.sciencedirect.com
GJ Partl, F Nussbaumer, W Schuh… - Acta Crystallographica …, 2019 - scripts.iucr.org
… Treatment of 1a with KCN affords [Ir(Cl)(CN)(H)((C(dppm) 2 )-κ 3 P,C,P)] (1b), which reacts very slowly (over the course of weeks at room temperature) with 1-azido-4-chlorobenzene to …
Number of citations: 3 scripts.iucr.org
N Kore, P Pazdera - Current Organic Synthesis, 2018 - ingentaconnect.com
… The solvent was removed under reduced pressure to get pure 1-azido-4-chlorobenzene (4.8 g, 31 mmol, 96 %). No further purification needed.1H NMR (300 MHz, DMSO) 7.41 – 7.06 (…
Number of citations: 5 www.ingentaconnect.com
M Salah, A Zeroual, S Jorio, OK Kabbaj… - Journal of Molecular …, 2020 - Elsevier
… In the present work, we performed a theoretical study of reactions between fluorinated alkynes with three azides (ethyl 2-azidoacetate, 1-azido-4-chlorobenzene, and 1-azido-4-…
Number of citations: 19 www.sciencedirect.com
F Begini, RA Balaguez, A Larroza, EF Lopes… - Molecules, 2021 - mdpi.com
… The scope of the proposed methodology was then extended to differently substituted alkynyl selenides 1b–f, in the reaction with 1-azido-4-chlorobenzene 3a, aiming to investigate the …
Number of citations: 5 www.mdpi.com
T Nishimura, XX Guo, N Uchiyama… - Journal of the …, 2008 - ACS Publications
… synthetic application, the terminal acetylene on 5 was subjected to Sonogashira coupling 12 with iodobenzene and a copper-catalyzed cycloaddition 13 with 1-azido-4-chlorobenzene, …
Number of citations: 136 pubs.acs.org
M Kitamura, S Kato, M Yano, N Tashiro… - Organic & …, 2014 - pubs.rsc.org
Organic azides were prepared from primary amines in high yields by a metal free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which …
Number of citations: 65 pubs.rsc.org
KD Grimes, A Gupte, CC Aldrich - Synthesis, 2010 - thieme-connect.com
We report the copper (II)-catalyzed conversion of organoboron compounds into the corresponding azide derivatives. A systematic series of phenylboronic acid derivatives is evaluated …
Number of citations: 100 www.thieme-connect.com
M Torabi, MA Zolfigol, M Yarie - Arabian Journal of Chemistry, 2023 - Elsevier
… Then, after preparation of 1-azido-4-chlorobenzene and 1-azido-4-nitrobenzene, triazole systems were synthesized by the reaction of these aryl azides and acetyl acetone or ethyl …
Number of citations: 0 www.sciencedirect.com

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